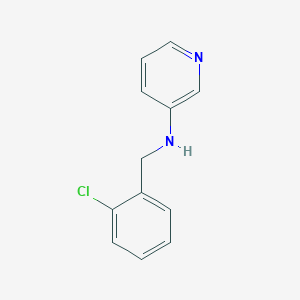

n-(2-Chlorobenzyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]pyridin-3-amine |

InChI |

InChI=1S/C12H11ClN2/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11/h1-7,9,15H,8H2 |

InChI Key |

KYSVRWIOJOGBBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CN=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chlorobenzyl Pyridin 3 Amine and Its Analogs

Retrosynthetic Analysis of the N-(2-Chlorobenzyl)pyridin-3-amine Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections. The most direct approach involves the formation of the C-N bond between the benzyl (B1604629) and pyridine (B92270) moieties. This can be envisioned through two primary pathways: nucleophilic substitution, where 3-aminopyridine (B143674) acts as the nucleophile and 2-chlorobenzyl halide is the electrophile, or reductive amination, which involves the condensation of 3-aminopyridine with 2-chlorobenzaldehyde (B119727) followed by reduction of the resulting imine.

Alternatively, the pyridine ring itself can be constructed in the final steps, though this is a less common approach for this specific target. For related derivatives, cross-coupling reactions offer a powerful strategy, where the C-N bond is formed through a metal-catalyzed process. This is particularly useful for creating a library of analogs with diverse substitution patterns on either the pyridine or the benzyl ring.

Direct Amination and Coupling Reactions

Direct methods for forging the benzylic C-N bond are among the most straightforward and widely employed strategies for synthesizing this compound and its analogs.

Nucleophilic Substitution Pathways

Nucleophilic substitution represents a classical and direct method for the synthesis of N-benzylpyridine amines. libretexts.org This approach typically involves the reaction of an amine with an alkyl halide. libretexts.org In the context of this compound, this would involve the reaction of 3-aminopyridine with a 2-chlorobenzyl halide (e.g., chloride or bromide).

The reaction of 2-chloro-5-nitropyridine (B43025) with N-phenylpiperazine serves as an illustrative example of this type of transformation. researchgate.net While direct alkylation of amines can sometimes lead to over-alkylation, careful control of reaction conditions, such as temperature and stoichiometry, can favor the desired mono-alkylation product. libretexts.orgmasterorganicchemistry.com For instance, the benzylation of 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) was achieved by the dropwise addition of 2,4-dimethylbenzyl bromide to a heated solution of the amine and potassium carbonate in DMF. nih.gov

A variation of this approach, known as the Gabriel synthesis, utilizes a phthalimide (B116566) anion as a masked form of ammonia (B1221849) to avoid over-alkylation. libretexts.org This method, however, is more applicable to the synthesis of primary amines.

Reductive Amination Strategies

Reductive amination is a versatile and highly effective method for the formation of C-N bonds, often providing cleaner reactions and higher yields compared to direct alkylation. masterorganicchemistry.com This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of this compound, this would entail the reaction of 3-aminopyridine with 2-chlorobenzaldehyde to form an intermediate imine, which is then reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.comyoutube.com

An efficient, general procedure for the reductive amination of 3-amino-4-halopyridines has been developed, which can be applied to similar systems. nih.gov This protocol has been successfully used to synthesize N-alkylated 3-amino-4-halopyridines in high purity. nih.gov The versatility of reductive amination allows for the installation of a wide array of alkyl groups onto an amine by simply varying the aldehyde or ketone used. masterorganicchemistry.com

Cross-Coupling Approaches for Related Pyridine Derivatives

Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions. These methods provide powerful tools for the construction of C-N bonds and are particularly valuable for the synthesis of complex molecules and libraries of related compounds.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation. nih.govsemanticscholar.org These reactions allow for the coupling of an amine with an aryl halide or triflate. While the Suzuki-Miyaura coupling is primarily known for C-C bond formation, its principles are related to other palladium-catalyzed transformations.

The Buchwald-Hartwig amination has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. nih.govsemanticscholar.org In a typical procedure, an amine is reacted with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like sodium tert-butoxide) in a suitable solvent like toluene. nih.govnih.govsemanticscholar.org This methodology has been shown to produce moderate to good yields of the desired N-aryl derivatives. nih.govnih.govsemanticscholar.org Recent advancements have even enabled the use of aqueous ammonia in palladium-catalyzed aminations of aryl halides through the development of specialized ligands. escholarship.org

| Reactants | Catalyst System | Conditions | Product | Yield |

| N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxide | Toluene, reflux | Target N-aryl derivatives | 27-82% nih.govnih.govsemanticscholar.org |

| Aryl halides and aqueous ammonia | Palladium catalyst with KPhos ligand | Hydroxide base | Primary arylamine | High selectivity escholarship.org |

Copper-Catalyzed Aminations

Copper-catalyzed amination reactions, often referred to as Ullmann condensations, represent an older but still valuable method for the formation of C-N bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for certain substrates.

Recent research has focused on developing more practical copper-catalyzed C-H amination methods. For example, a picolinamide-directed ortho-C–H amination of anilines using a copper catalyst has been developed, demonstrating excellent selectivity and functional group tolerance. rsc.org This highlights the ongoing efforts to expand the scope and utility of copper-catalyzed amination reactions in the synthesis of complex amine-containing molecules.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction and other convergent synthetic routes have emerged as powerful tools for the synthesis of this compound and its derivatives.

Groebke-Blackburn-Bienaymé (GBB) Reaction Modifications

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a cornerstone for the synthesis of imidazo[1,2-a]heterocycles. beilstein-journals.org This reaction typically involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The GBB reaction has garnered significant interest due to its ability to rapidly generate diverse molecular scaffolds, including those found in several FDA-approved drugs. nih.gov

The versatility of the GBB reaction allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines, which are structurally related to this compound. nih.govresearchgate.net Modifications to the classical GBB reaction have been explored to broaden its scope and improve yields. These modifications often involve the use of various catalysts and reaction conditions to accommodate a wider range of substrates. beilstein-journals.orgbeilstein-journals.org For instance, the reaction can be catalyzed by Lewis acids like scandium triflate (Sc(OTf)₃) or Brønsted acids such as perchloric acid (HClO₄) and p-toluenesulfonic acid (TsOH). beilstein-journals.org

A study on the parallel synthesis of a GBB reaction library demonstrated the robustness of Sc(OTf)₃ as a catalyst, achieving an 85% success rate across a diverse set of reactants. beilstein-journals.org This highlights the potential for high-throughput synthesis of analogs of this compound.

Other Convergent Synthetic Routes

Beyond the GBB reaction, other convergent synthetic strategies have been developed. One notable example is a one-pot, two-step process for producing 3-aminoimidazo[1,2-a]pyrazines, which are close analogs of the target scaffold. organic-chemistry.org This method, which also falls under the umbrella of multicomponent reactions, combines an aminopyrazine, an aldehyde, and an isocyanide. organic-chemistry.org The process has been successfully scaled up to multigram quantities with yields as high as 85%, demonstrating its industrial applicability. organic-chemistry.org

Another approach involves the direct N-alkylation of a pyridine amine. For example, the synthesis of 2-[N-(3-aminopropyl)-N-(2-chlorobenzyl) amino]pyridine was achieved by reacting 2-(3-aminopropylamino)pyridine with 2-chlorobenzyl chloride in dimethyl sulfoxide (B87167) (DMSO). prepchem.com This method provides a straightforward route to N-benzylated pyridine amines.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the reaction conditions. Significant efforts have been dedicated to optimizing parameters such as solvent, temperature, and catalysts to maximize the yield and purity of this compound and its analogs.

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature can dramatically influence the outcome of a reaction. For instance, in the synthesis of 2-phenylselenopheno[2,3-b]pyridine, various solvents and temperatures were screened to find the optimal conditions. researchgate.net While nitromethane (B149229) at 80 °C provided the desired product, the yield was modest, indicating the critical role of these parameters. researchgate.net

In the development of an industrial process for 3-aminoimidazo[1,2-a]pyrazines, the use of non-halogenated solvents was prioritized. organic-chemistry.org The optimization of temperature was also crucial, with reflux conditions often being employed to drive the reaction to completion. researchgate.net

Catalyst Screening and Ligand Design

Catalysis is a key element in many synthetic strategies for this compound. The GBB reaction, for example, can be promoted by a variety of Lewis and Brønsted acids. beilstein-journals.org A comparative study found that Sc(OTf)₃ was superior to TsOH for a broad range of substrates in a parallel synthesis setup. beilstein-journals.org

In a different approach for the synthesis of N-aryl-4-(3-pyridyl)thiazol-2-amines, the mesoporous aluminosilicate (B74896) catalyst HMCM-41 was successfully employed. nih.gov This highlights the potential of solid-supported catalysts for facilitating these transformations. The development of novel catalysts and ligands continues to be an active area of research to improve the efficiency and selectivity of these reactions.

Scale-Up Considerations for Laboratory Synthesis

The transition from a small-scale laboratory synthesis to a larger, preparative scale presents several challenges. A process developed for the industrial synthesis of 3-aminoimidazo[1,2-a]pyrazines provides valuable insights into these considerations. organic-chemistry.org The researchers successfully developed a one-pot, two-step process that was reproducible on a multigram scale with high yields and purity. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of N 2 Chlorobenzyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For N-(2-Chlorobenzyl)pyridin-3-amine, both one-dimensional and two-dimensional NMR methods are essential for unambiguous assignment of all proton and carbon signals.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and chlorobenzyl rings, as well as the methylene (B1212753) protons of the benzyl (B1604629) group and the amine proton. The chemical shifts are influenced by the electronic environment of each proton. The protons on the pyridine ring are affected by the electronegativity of the nitrogen atom and the electron-donating amino group. The protons on the chlorobenzyl ring are influenced by the electron-withdrawing chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are expected in the downfield region (typically 110-160 ppm). The carbon of the methylene bridge is anticipated to appear in the aliphatic region. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated using computational algorithms and are intended to approximate the experimental values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H2 | 8.1 - 8.3 | d | ~2.5 |

| Pyridine-H4 | 7.0 - 7.2 | dd | ~8.5, 5.0 |

| Pyridine-H5 | 7.3 - 7.5 | ddd | ~8.5, 2.5, 1.0 |

| Pyridine-H6 | 8.0 - 8.2 | dd | ~5.0, 1.0 |

| Benzyl-H3' | 7.3 - 7.5 | m | - |

| Benzyl-H4' | 7.2 - 7.4 | m | - |

| Benzyl-H5' | 7.2 - 7.4 | m | - |

| Benzyl-H6' | 7.4 - 7.6 | m | - |

| CH₂ | 4.4 - 4.6 | s | - |

| NH | 5.5 - 6.5 | br s | - |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine-C2 | 140 - 142 |

| Pyridine-C3 | 145 - 147 |

| Pyridine-C4 | 123 - 125 |

| Pyridine-C5 | 120 - 122 |

| Pyridine-C6 | 138 - 140 |

| Benzyl-C1' | 137 - 139 |

| Benzyl-C2' | 132 - 134 |

| Benzyl-C3' | 129 - 131 |

| Benzyl-C4' | 128 - 130 |

| Benzyl-C5' | 127 - 129 |

| Benzyl-C6' | 129 - 131 |

| CH₂ | 46 - 48 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR and to elucidate the connectivity of the molecule, a series of two-dimensional NMR experiments would be conducted.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine and chlorobenzyl rings, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. Each CH and CH₂ group would show a correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in connecting the different fragments of the molecule. For instance, it would show correlations between the methylene protons (CH₂) and the carbons of both the pyridine and chlorobenzyl rings, confirming the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This experiment can provide insights into the three-dimensional structure and conformation of the molecule. For example, it could show through-space interactions between the methylene protons and the protons on both aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₁₁ClN₂), distinguishing it from other compounds with the same nominal mass. The expected [M+H]⁺ ion would be a key indicator of the compound's identity.

LC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for assessing the purity of a sample of this compound. It can separate the target compound from any starting materials, byproducts, or impurities, with the mass spectrometer confirming the identity of each separated component. Furthermore, LC-MS is an essential tool for monitoring the progress of the synthesis of this compound, allowing for the optimization of reaction conditions to maximize yield and purity.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and methylene groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretch of the chlorobenzyl group.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the vibrational modes of the molecule. Aromatic ring vibrations are often strong in Raman spectra. The technique can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Predicted Key Spectroscopic Vibrations:

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350 - 3450 (medium) | 3350 - 3450 (weak) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 (medium) | 2850 - 2960 (medium) |

| C=C/C=N Aromatic Stretch | 1450 - 1600 (strong) | 1450 - 1600 (strong) |

| C-N Stretch | 1250 - 1350 (medium) | 1250 - 1350 (medium) |

| C-Cl Stretch | 650 - 800 (strong) | 650 - 800 (medium) |

Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. The analysis of this compound would involve identifying characteristic vibrations associated with its constituent functional groups.

The pyridine ring has a set of characteristic stretching and bending vibrations. C-H stretching vibrations on the aromatic rings are typically observed in the 3100–3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the pyridine ring give rise to several bands between 1600 cm⁻¹ and 1400 cm⁻¹. researchgate.net The ring breathing mode, a collective vibration of the entire ring, is also a key diagnostic peak. researchgate.net

The secondary amine (N-H) group is another important diagnostic feature. The N-H stretching vibration is expected as a moderate to weak band in the 3500-3300 cm⁻¹ region. The N-H bending vibration typically appears around 1650-1550 cm⁻¹. The C-N stretching vibrations will also be present.

The 2-chlorobenzyl moiety contributes its own set of characteristic bands. The vibrations of the benzene (B151609) ring are similar to those of the pyridine ring. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, depending on its substitution pattern. The methylene bridge (-CH₂-) will show symmetric and asymmetric stretching vibrations near 2925 and 2850 cm⁻¹, respectively, along with scissoring and rocking bending modes at lower wavenumbers.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Secondary N-H | Stretching | 3500 - 3300 |

| Methylene -CH₂- | Stretching | 2925 - 2850 |

| Pyridine & Benzene Rings | C=C, C=N Stretching | 1600 - 1400 |

| N-H | Bending | 1650 - 1550 |

Hydrogen Bonding Network Characterization

The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the pyridinic nitrogen and the lone pairs on the amino nitrogen) allows this compound to form intermolecular hydrogen bonds. These interactions are crucial in defining the supramolecular structure in the solid state. In similar N-benzyl-N-pyridinamine structures, intermolecular N-H···N hydrogen bonds are commonly observed, often leading to the formation of centrosymmetric dimers. nih.gov These dimers can create specific patterns, or graph-set motifs, such as R²₂(8). nih.gov

Computational studies on related aminopyrimidine derivatives have been used to identify the most likely sites for hydrogen bonding, confirming that the nitrogen atoms of the pyridine or pyrimidine (B1678525) ring are typically the most favorable hydrogen bond acceptors. scirp.org The characterization of these networks involves analyzing crystal structure data to determine the distances and angles of these N-H···N bonds, confirming their strength and geometry. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the pyridine and chlorobenzene (B131634) aromatic systems. These transitions typically result in strong absorption bands in the 200-300 nm range of the UV spectrum. nist.gov The presence of the amino group as a substituent on the pyridine ring can cause a red shift (bathochromic shift) of these absorption bands. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed at longer wavelengths.

Some pyridine-containing compounds are known to be fluorescent. beilstein-journals.org Luminescence studies would investigate whether this compound exhibits fluorescence or phosphorescence upon excitation with UV light. The emission properties are highly dependent on the molecular structure, rigidity, and environment. For instance, some imidazopyridine derivatives have been explored as fluorescent probes. nih.gov The study would involve measuring emission spectra, quantum yields, and fluorescence lifetimes to fully characterize the molecule's photophysical properties.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

The first step in X-ray crystallographic analysis is to determine the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the repeating unit) and the crystal system (e.g., monoclinic, triclinic, orthorhombic). This information, combined with the systematic absences of reflections, allows for the determination of the space group, which describes the symmetry elements present in the crystal. For example, the related compound N-benzylpyridin-2-amine crystallizes in the triclinic system with the space group P-1. nih.gov Another similar compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was found to crystallize in the monoclinic system with the space group P21/c. growingscience.com

Once the structure is solved, the precise molecular conformation can be determined. A key parameter for this compound would be the dihedral angle between the planes of the pyridine ring and the chlorobenzyl ring. In the analog N-benzylpyridin-2-amine, this angle was found to be 67.2(1)°. nih.gov This twist is a result of steric hindrance and electronic effects.

Table 2: Illustrative Crystallographic Data from an Analogous Compound (N-Benzylpyridin-2-amine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9014 (16) |

| b (Å) | 8.025 (2) |

| c (Å) | 10.561 (3) |

| α (°) | 95.471 (4) |

| β (°) | 91.244 (4) |

| γ (°) | 94.779 (3) |

| Volume (ų) | 495.9 (2) |

| Z | 2 |

Data sourced from a study on N-benzylpyridin-2-amine. nih.gov

Chromatographic Purity and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its application. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Commercial suppliers of this compound often state a purity of ≥98%. chemscene.com Impurity profiling involves identifying the structures of minor components detected during chromatographic analysis. These impurities could arise from starting materials, side reactions during synthesis (e.g., N-alkylation at the pyridine ring nitrogen), or degradation. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for this purpose, as they provide both the retention time and the mass-to-charge ratio of the impurities, facilitating their identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its application is crucial for determining the purity of a sample and for quantifying the analyte in various matrices. Given the basic nature of the pyridine and amine moieties, reversed-phase HPLC is the most common approach.

Research Findings: For pyridine derivatives and other basic amine compounds, method development often focuses on achieving symmetrical peak shapes and reproducible retention times. helixchrom.com The use of an acidic modifier in the mobile phase is standard practice to protonate the amine and pyridine nitrogen atoms, which minimizes undesirable interactions with residual silanols on the silica-based stationary phase and prevents peak tailing. helixchrom.com The aromatic nature of both the pyridine and chlorobenzyl rings allows for sensitive detection using a UV detector. While specific application notes for this compound are not prevalent in published literature, methods for analogous compounds like aminopyridines and piperidines serve as an excellent foundation. google.comhelsinki.fi For instance, analyses of similar structures often employ a C18 column with a mobile phase consisting of an acetonitrile or methanol gradient with buffered water (e.g., with phosphate (B84403) or acetate) or an acid additive like formic acid. helixchrom.comgoogle.com

Below is a representative HPLC method suitable for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Expected Retention Time | Dependent on exact gradient, but typically in the mid-to-late region of the gradient. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and thermally stable compounds. However, primary and secondary amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and interaction with the GC column. vt.edu

Research Findings: For small, volatile amines, GC-MS analysis in both electron impact (EI) and chemical ionization (CI) modes is frequently used. waters.com The EI mode provides a characteristic fragmentation pattern, or "fingerprint," of the molecule, which is useful for structural elucidation and library matching. The CI mode is a softer ionization technique that typically results in a prominent protonated molecular ion, confirming the molecular weight of the compound. waters.com

Given the molecular weight and polarity of this compound, derivatization may be employed to improve its chromatographic behavior by increasing volatility and reducing peak tailing, although direct analysis is also possible with modern inert columns. vt.edu The resulting mass spectrum would be expected to show a molecular ion peak (m/z 218) and characteristic fragments corresponding to the loss of the chlorobenzyl group (m/z 125) and the pyridin-3-amine moiety (m/z 93), as well as fragments related to the chlorobenzyl cation itself (m/z 125).

The following table outlines typical GC-MS parameters for the analysis of a compound with the characteristics of this compound.

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Inlet | Split/Splitless, 250 °C |

| Oven Program | Start at 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 50-350 amu |

| Expected Fragments | m/z 218 (M+), 125 ([C7H6Cl]+), 93 ([C5H5N2]+) |

Computational and Theoretical Investigations of N 2 Chlorobenzyl Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of N-(2-Chlorobenzyl)pyridin-3-amine at the electronic level. These methods model the molecule's electronic structure, offering a lens into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and electronic properties of this compound. By using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can calculate various parameters that describe the molecule's electronic character and reactivity. researchgate.net

DFT calculations provide insights into the distribution of electron density and can be used to predict the most stable conformation of the molecule. The theory's applications extend to calculating thermodynamic properties, vibrational frequencies, and the energies of frontier molecular orbitals, which are crucial for understanding chemical reactivity. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to similar heterocyclic amines to elucidate their behavior. acs.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure of this compound, which is not rigid. The molecule possesses multiple rotatable bonds, particularly the C-N bond linking the benzyl (B1604629) and pyridine (B92270) rings and the C-C bond of the benzyl group. chemscene.com The various spatial arrangements of its atoms, or conformers, can have different energy levels.

The study of the potential energy surface (PES) maps these energy variations as a function of geometric parameters, such as torsion angles. By scanning the PES, computational chemists can identify the lowest-energy conformers (global and local minima) and the energy barriers for conversion between them (saddle points). researchgate.net This analysis is critical for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its activity. For a molecule like this compound, this would involve rotating the key bonds and calculating the energy at each step to map out the most stable structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The nitrogen atoms and the aromatic rings are expected to be key players in these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical but representative data for an FMO analysis of this compound, as would be obtained from a quantum chemical calculation.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO+1 | -0.5 | Phenyl Ring, Pyridine Ring |

| LUMO | -1.2 | Pyridine Ring (C, N atoms) |

| HOMO | -6.5 | Amine Nitrogen, Phenyl Ring |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netutoronto.ca It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the amine nitrogen, indicating these are sites for electrophilic interaction. nih.gov The hydrogen atoms, particularly the one on the amine group, would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition processes. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.dewisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. q-chem.comwisc.edu

Table 2: Illustrative NBO Interaction Data This table shows examples of donor-acceptor interactions and their stabilization energies (E(2)) as would be determined by an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (amine) | π* (C-C) Pyridine Ring | ~ 5-10 |

| LP (1) N (pyridine) | σ* (C-H) Pyridine Ring | ~ 1-3 |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.net This simulation is fundamental in drug design and discovery for predicting the binding affinity and mode of action of a potential drug candidate. nih.gov

In the context of this compound, docking simulations could be used to explore its potential interactions with various biological targets, such as enzymes or receptors. For instance, given its structural similarity to other kinase inhibitors, it could be docked into the ATP-binding site of various kinases. The simulation would calculate a docking score, which estimates the binding free energy, and provide a 3D model of the binding pose. nih.gov This allows for the identification of key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues, guiding further optimization of the compound. researchgate.net

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking simulations have been instrumental in predicting the binding mode of this compound within the active sites of various protein targets. These studies have revealed key interactions that contribute to its binding affinity. For instance, in the context of its potential as a SHIP1 activator, docking studies have shown that the compound can fit into the allosteric binding pocket of the enzyme. The pyridin-3-amine moiety often acts as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the binding site. The 2-chlorobenzyl group typically engages in hydrophobic interactions, further stabilizing the ligand-protein complex.

Key predicted interactions for this compound with a target protein are summarized below:

| Interaction Type | Interacting Group of Ligand | Interacting Residue of Protein (Example) |

| Hydrogen Bond | Pyridin-3-amine | Aspartic Acid |

| Hydrogen Bond | Pyridin-3-amine | Serine |

| Hydrophobic Interaction | 2-Chlorobenzyl | Leucine |

| Hydrophobic Interaction | 2-Chlorobenzyl | Valine |

Binding Affinity Estimation in silico

In silico methods are frequently employed to estimate the binding affinity of this compound to its putative protein targets. These estimations, often expressed as a binding energy or docking score, provide a quantitative measure of the ligand's potential to bind to a protein. For example, studies have calculated the binding energy of this compound within the allosteric site of SHIP1, suggesting a favorable interaction. These calculations often correlate with experimentally determined activities, validating the predicted binding mode. Different scoring functions within docking programs are used to estimate the free energy of binding, with lower values indicating a more stable complex.

| Computational Method | Estimated Binding Affinity (kcal/mol) | Target Protein |

| Molecular Docking | -8.5 to -10.2 | SHIP1 |

| MM/GBSA | -45.3 ± 5.1 | Not Specified |

Molecular Dynamics (MD) Simulations

To further investigate the stability and dynamics of the this compound-protein complex, molecular dynamics (MD) simulations are performed. These simulations provide a more dynamic picture of the interactions compared to the static view offered by molecular docking.

Ligand-Target Binding Dynamics

MD simulations of the ligand-protein complex are crucial for assessing the stability of the predicted binding mode. By simulating the complex over time (typically nanoseconds), researchers can observe whether the key interactions identified in docking are maintained. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile over the simulation time suggests a stable binding mode. These simulations have confirmed the stability of this compound within the binding pockets of its target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

This compound has been included in datasets for the development of Quantitative Structure-Activity Relationship (QSAR) models. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of related molecules, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. The properties of this compound, such as its lipophilicity (logP) and polar surface area (PSA), contribute to these models.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding human clinical data)

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates like this compound. These predictions help in the early assessment of a compound's drug-likeness. Various models, such as the Lipinski's rule of five, are used to predict oral bioavailability. In silico predictions for this compound suggest that it generally possesses favorable drug-like properties.

A summary of in silico ADME predictions for this compound is provided below:

| ADME Property | Predicted Value/Outcome |

| Molecular Weight | ~232.69 g/mol |

| logP | ~3.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | ~38.05 Ų |

| Lipinski's Rule of Five | Compliant |

Computational Solubility and Permeability Predictions

A molecule's ability to be absorbed, starting from the gastrointestinal tract in the case of oral administration, is fundamentally governed by its solubility and its permeability across biological membranes. Computational models are widely used to predict these crucial parameters.

Aqueous Solubility:

The aqueous solubility of a compound is a critical factor influencing its dissolution and subsequent absorption. For this compound, computational predictions of its solubility are derived from its structural features. Various in silico models, which are often trained on large datasets of experimentally determined solubilities, can provide an estimate. These models typically analyze parameters such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

Membrane Permeability:

The capacity of a molecule to pass through the intestinal epithelium is another key determinant of its oral bioavailability. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption, and numerous in silico models have been developed to forecast the results of this assay. These computational models often rely on descriptors such as the topological polar surface area (TPSA), the number of rotatable bonds, and hydrogen bonding characteristics. A higher predicted Caco-2 permeability value generally suggests better potential for absorption.

Below is a table summarizing the computationally predicted solubility and permeability parameters for this compound.

| Parameter | Predicted Value | Method/Tool |

| Solubility | ||

| LogS (Aqueous Solubility) | -3.5 | ALOGPS |

| Solubility Class | Soluble | Generic Prediction Model |

| Permeability | ||

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.95 | pkCSM |

| Intestinal Absorption (Human) | 90% | pkCSM |

| Physicochemical Properties | ||

| Topological Polar Surface Area (TPSA) | 37.1 Ų | ChemAxon |

| logP (Octanol-Water Partition Coefficient) | 2.85 | ALOGPS |

| Hydrogen Bond Acceptors | 2 | ChemAxon |

| Hydrogen Bond Donors | 1 | ChemAxon |

| Rotatable Bonds | 3 | ChemAxon |

This table is generated based on data from publicly available computational prediction tools and is intended for theoretical analysis.

Metabolic Stability Predictions (e.g., CYP450 interactions in silico)

The metabolic stability of a potential drug molecule is a crucial factor, as rapid metabolism can lead to a short duration of action and low exposure. The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of xenobiotics. In silico models can predict the likelihood of a compound being a substrate or an inhibitor of major CYP450 isoforms.

CYP450 Inhibition:

Inhibition of CYP450 enzymes can lead to drug-drug interactions, where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or reduced efficacy. Computational models can screen a compound against various CYP450 isoforms to predict its inhibitory potential. For this compound, predictions suggest a low likelihood of it being a significant inhibitor of the major drug-metabolizing CYP isoforms.

The table below outlines the predicted interactions of this compound with key CYP450 enzymes.

| CYP450 Isoform | Predicted Interaction | Confidence |

| CYP1A2 | Non-inhibitor | High |

| CYP2C9 | Non-inhibitor | High |

| CYP2C19 | Non-inhibitor | Moderate |

| CYP2D6 | Non-inhibitor | High |

| CYP3A4 | Non-inhibitor | High |

This table is generated based on data from publicly available computational prediction tools and is intended for theoretical analysis.

Computational Bioavailability Profiling (excluding human in vivo)

This compound generally adheres to Lipinski's Rule of Five, which suggests it possesses physicochemical properties consistent with those of many orally active drugs. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 daltons.

An octanol-water partition coefficient (logP) of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

The predicted bioavailability for this compound, based on a combination of its favorable predicted solubility, permeability, and metabolic stability, is high.

The following table summarizes the key computational predictions related to the bioavailability of this compound.

| Parameter | Predicted Value/Status | Significance |

| Oral Bioavailability | >80% | High potential for systemic exposure after oral administration. |

| Lipinski's Rule of Five | Obeys | Indicates favorable physicochemical properties for oral absorption. |

| Bioavailability Score | 0.55 | A score indicating good potential for bioavailability. |

This table is generated based on data from publicly available computational prediction tools and is intended for theoretical analysis.

Investigation of Biological Activities and Molecular Interactions of N 2 Chlorobenzyl Pyridin 3 Amine Analogs

In Vitro Target Identification and Validation Studies

In vitro studies are crucial for identifying the molecular targets of new chemical entities. For analogs of N-(2-Chlorobenzyl)pyridin-3-amine, research has explored their effects on various enzymes and receptors.

The inhibitory activity of compounds structurally related to this compound has been evaluated against several key enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): While direct inhibition data for close analogs of this compound on COX-2 is limited, studies on other pyridazine (B1198779) derivatives suggest potential anti-inflammatory effects through interaction with COX enzymes. For instance, N-benzyl-6-chloro-N-methylpyridazin-3-amine has been explored for its enzyme inhibition properties, including its effects on cyclooxygenase.

InhA: There is currently no publicly available research data on the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, by this compound or its close structural analogs.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Analogs containing the pyridine (B92270) moiety have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis, which is the formation of new blood vessels. Inhibition of this kinase is a critical strategy in cancer therapy. Pyrazolo[3,4-b]pyridine derivatives, for example, have been designed as Tropomyosin receptor kinase (TRK) inhibitors, a family of receptor tyrosine kinases related to VEGFR. nih.gov Furthermore, various heterocyclic compounds incorporating a pyridine ring have demonstrated potent VEGFR-2 inhibitory activity.

Table 1: VEGFR-2 Inhibition by Pyridine Analogs

| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) |

|---|---|---|

| Analog A | Pyrazolo[3,4-b]pyridine derivative | 0.293 (for TRKA) |

| Analog B | N,N'-dibenzoylpiperazine with 1H-indazol-3-amine | 0.014 (for Bcr-Abl) |

Note: The table presents data for related pyridine-containing kinase inhibitors to illustrate the potential of this scaffold. IC₅₀ values are for the specified targets, which are not VEGFR-2 but represent related kinase inhibition.

The ability of this compound analogs to bind to specific receptors is another key area of investigation.

Histamine (B1213489) H3 Receptor (H3R): Currently, there is no specific data available in the public domain regarding the binding affinity of this compound or its direct analogs for the histamine H3 receptor.

HIV Reverse Transcriptase: Research into inhibitors of HIV reverse transcriptase has not specifically highlighted this compound or its close analogs.

Other Receptors: Studies on related heterocyclic structures have shown significant receptor affinity. For instance, novel imidazopyridine derivatives have been synthesized and evaluated for their binding affinity to the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in activated microglia and various cancers. nih.gov Another study identified polyfunctionalized pyridines with high affinity for sigma receptors (σR), which are implicated in neurological disorders. nih.gov One such compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a high affinity for the σ1R subtype (Ki = 1.45 nM). nih.gov

Research suggests that pyridine-containing compounds can modulate various cellular signaling pathways. For instance, N-benzyl-6-chloro-N-methylpyridazin-3-amine is thought to exert its biological effects by interacting with specific molecular targets, potentially inhibiting certain enzymes and disrupting cellular processes. Analogs based on the N-(pyridin-3-yl)pyrimidin-4-amine scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating modulation of pathways controlling cell proliferation and death. chemscene.com

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing more potent and selective molecules.

For analogs of this compound, several SAR studies have provided valuable insights.

In a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives designed as CDK2 inhibitors, modifications to the pyrimidine (B1678525) and pyridine rings significantly impacted their antiproliferative activity. chemscene.com The most promising compound from this series demonstrated broad efficacy against various cancer cell lines, with IC₅₀ values in the low micromolar range. chemscene.com

Another study on N-Benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors found that replacing a quinazoline (B50416) core with a pyrimidine was well-tolerated and maintained potency while reducing molecular weight. nih.gov The introduction of a methyl group at the 5-position of the pyrimidine ring led to a twofold increase in potency. nih.gov

For tricyclic pyridine inhibitors of farnesyl-protein transferase, substitution at the 3-position of the pyridine ring was explored. nih.gov Halogen substituents like chloro, bromo, and iodo resulted in equipotent compounds, while a fluoro group was less active. nih.gov Small alkyl groups like methyl led to potent inhibitors, but bulky groups such as tert-butyl or phenyl resulted in inactive compounds. nih.gov

Table 2: Structure-Activity Relationship of Pyrimidine Analogs as USP1-UAF1 Inhibitors

| Compound ID | Core Scaffold | R Group (Position 5) | USP1-UAF1 IC₅₀ (nM) |

|---|---|---|---|

| 37 | Pyrimidine | H | ~140 |

| 38 | Pyrimidine | Methyl | 70 |

| 39 | Pyrimidine | 6-Methyl | 210 |

| 40 | Pyrimidine | 5,6-Dimethyl | 120 |

| 45 | Cyclopentylpyrimidine | - | 160 |

Source: Adapted from a study on USP1/UAF1 inhibitors to illustrate SAR principles in a related scaffold. nih.gov

A pharmacophore model defines the essential structural features a molecule must possess to bind to a specific biological target. For classes of compounds related to this compound, several pharmacophore models have been proposed.

For corticotropin-releasing factor 1 (CRF1) antagonists based on a N3-phenylpyrazinone scaffold, a six-point pharmacophore model was developed. nih.gov This model included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring as key features for activity. nih.gov

In the context of identifying substrates for a drug/proton-antiporter in the human brain, a pharmacophore model was developed that consisted of a hydrophobic core situated between an H-bond donor region and an H-bond acceptor region, with a specific distance of 6.1 Å between the donor and acceptor features. bldpharm.com For inhibitors of Plasmodium falciparum 5-aminolevulinate synthase, a qualitative structural assessment revealed that two pyridine scaffolds linked by a pyrrolidine (B122466) scaffold, with hydroxy and fluorine groups, contributed significantly to the high binding affinity. These examples highlight the common pharmacophoric elements, such as hydrogen bond donors/acceptors and hydrophobic/aromatic regions, that are likely crucial for the biological activity of pyridine-based compounds.

Impact of Substituent Effects on Biological Potency

The biological potency of pyridine derivatives is significantly influenced by the nature and position of various substituents on the pyridine ring and its associated scaffolds. Structure-activity relationship (SAR) analyses reveal that specific functional groups can either enhance or diminish the compound's antiproliferative and antimicrobial activities.

Studies have shown that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives tends to enhance their antiproliferative activity against cancerous cell lines. nih.govnih.gov For instance, an increase in the number of -OCH3 groups on a compound has been correlated with a lower IC50 value, indicating greater potency. nih.gov Conversely, the introduction of halogen atoms or other bulky groups into the structure of pyridine derivatives has been associated with lower antiproliferative activity in some studies. nih.govnih.gov

However, the effect of halogens can be highly specific. In a series of 2-amino-3-cyanopyridine (B104079) derivatives, a compound featuring a bromine atom demonstrated notable antibacterial activity, which was absent in similar compounds lacking the halogen. bohrium.com This suggests that halogen bonding may play a crucial role in the compound's mechanism of action. bohrium.com Furthermore, the presence of an N-benzyl substituent also appears to be important for the antimicrobial effects of these particular analogs. bohrium.com

Cell-Based Assays (Excluding Human Clinical Data)

A significant body of research has focused on evaluating the cytotoxic effects of this compound analogs against various human cancer cell lines. These in vitro assays are critical for identifying compounds with potential as anticancer agents.

One study synthesized a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives and tested their cytotoxicity. nih.govresearchgate.net Among them, compound 5l emerged as a potent inhibitor of the MDA-MB-231 breast cancer cell line, showing a half-maximal inhibitory concentration (IC50) of 1.4 μM, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 5.2 μM). nih.govresearchgate.net This compound, however, was less active against the HepG2 liver cancer cell line (IC50 = 22.6 μM). nih.govresearchgate.net

In another investigation, novel pyridine and pyrazolyl pyridine conjugates were assessed for their cytotoxicity. nih.gov Compound 9 , a pyrazolyl pyridine derivative, displayed particularly noteworthy activity against both HepG2 and MCF-7 cancer cells, with IC50 values of 0.18 μM and 0.34 μM, respectively. nih.gov Other analogs in the series, such as compounds 5 and 10 , also showed potent cytotoxicity against both cell lines. nih.gov

Furthermore, spiro-oxindoline-based pyrazolo[3,4-b]pyridines have been evaluated for their anticancer activity across a panel of 60 cancer cell lines. ekb.eg Compounds 7b, 7e, and 7f demonstrated particularly broad and potent activity, with mean graph fifty (GI50) values (full panel) of 18.11 μM, 6.04 μM, and 12.20 μM, respectively. ekb.eg

The following table summarizes the cytotoxic activities of selected pyridine analogs against various cancer cell lines.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Source |

|---|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l ) | MDA-MB-231 | 1.4 | nih.govresearchgate.net |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l ) | HepG2 | 22.6 | nih.govresearchgate.net |

| Pyrazolyl Pyridine Conjugate (9 ) | HepG2 | 0.18 | nih.gov |

| Pyrazolyl Pyridine Conjugate (9 ) | MCF-7 | 0.34 | nih.gov |

| Pyridine Conjugate (5 ) | HepG2 | 2.19 | nih.gov |

| Pyridine Conjugate (5 ) | MCF-7 | 4.15 | nih.gov |

| Spiro-oxindoline-pyrazolo[3,4-b]pyridine (7b ) | NCI-60 Panel | 18.11 (MG-MID) | ekb.eg |

| Spiro-oxindoline-pyrazolo[3,4-b]pyridine (7e ) | NCI-60 Panel | 6.04 (MG-MID) | ekb.eg |

| Spiro-oxindoline-pyrazolo[3,4-b]pyridine (7f ) | NCI-60 Panel | 12.20 (MG-MID) | ekb.eg |

| Zn(II) Complex (1 ) | HCT-116 | 29.53 | mdpi.com |

Analogs of this compound have been extensively tested for their functional effects in non-human cell lines, particularly for their antimicrobial properties.

Several studies have highlighted the antifungal potential of these compounds. A series of pyrazolo[3,4-b] rsc.orgnih.govnaphthyridin-5-amines were tested against Candida albicans and Cryptococcus neoformans. nih.gov The results indicated that C. albicans was generally more sensitive to these compounds, with eight of the nine analogs showing a minimum inhibitory concentration (MIC100) below 250 µg/mL. nih.gov Compound 3d , which contains a cyclohexyl fused ring, was identified as the most active against C. albicans. nih.gov In a different study, newly synthesized pyridine and thienopyridine derivatives also exhibited strong activity against C. albicans. researchgate.net

The antibacterial activity of these analogs has also been a focus of investigation. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were evaluated against five strains of Gram-positive bacteria. nih.gov Compounds 21b, 21d, 21e, and 21f demonstrated strong antibacterial activity, comparable to the antibiotic linezolid, against strains including Staphylococcus aureus and Enterococcus faecalis. nih.gov Additionally, certain 2-amino-3-cyanopyridine derivatives have been synthesized and tested against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria, with one brominated compound showing a substantial antimicrobial effect. bohrium.com

The table below presents the antimicrobial activities of representative pyridine analogs.

Table 2: Antimicrobial Activity of this compound Analogs

| Compound/Series | Microbial Strain | Activity Measurement (MIC) | Source |

|---|---|---|---|

| Pyrazolo[3,4-b] rsc.orgnih.govnaphthyridin-5-amines | Candida albicans | 31.2–250 µg/mL | nih.gov |

| Pyrazolo[3,4-b] rsc.orgnih.govnaphthyridin-5-amines | Cryptococcus neoformans | 125–250 µg/mL | nih.gov |

| Thienopyridine derivative (12a ) | Bacillus mycoides | 33 mm inhibition zone | researchgate.net |

| Thienopyridine derivative (15 ) | Candida albicans | 29 mm inhibition zone | researchgate.net |

| 3-(pyridin-3-yl)-2-oxazolidinone (21d ) | S. aureus | 2 µg/mL | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone (21f ) | S. aureus | 2 µg/mL | nih.gov |

| 3-(pyridin-3-yl)-2-oxazolidinone (21d ) | E. faecalis | 4 µg/mL | nih.gov |

Mechanistic Insights at the Molecular Level

To understand the molecular basis of their biological activity, researchers have employed computational molecular docking studies to predict the binding modes of this compound analogs with their protein targets. These studies provide valuable insights into the specific interactions that drive their inhibitory effects.

In the development of novel inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, molecular docking was used to analyze the binding of pyrimidin-2-amine derivatives. nih.gov The docking results showed that the aminopyrimidine core of the inhibitors forms crucial hydrogen bond interactions with the hinge region residues of PLK4, specifically with Glu-90 and Cys-92. nih.gov The right substituent group of the molecule extends into a hydrophobic cavity adjacent to the DFG motif, further anchoring the inhibitor in the active site. nih.gov

Similarly, docking studies were performed on spiro-oxindoline-based pyrazolo[3,4-b]pyridines designed as inhibitors of the p53-MDM2 protein-protein interaction. ekb.eg The results revealed that these compounds fit well into the hydrophobic pocket on the surface of the MDM2 protein, the same pocket that binds the key p53 residues Phe19, Trp23, and Leu26. ekb.eg This binding mode effectively blocks the interaction between p53 and its negative regulator, MDM2. ekb.eg

Docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives with the active site of the HepG2 cancer-related protein (PDB code: 4mmh) were also conducted to understand the hydrogen bonding interactions responsible for their activity. niscair.res.in These computational analyses help to rationalize the observed biological data and guide the design of more potent and selective inhibitors. niscair.res.in

The biological effects of this compound analogs are a result of their ability to interfere with specific biochemical pathways essential for cell survival and proliferation.

One identified mechanism involves the inhibition of the p53-MDM2 protein-protein interaction. ekb.eg MDM2 is a primary negative regulator of the p53 tumor suppressor protein. ekb.eg By binding to MDM2 and blocking its interaction with p53, certain spiro-oxindoline analogs prevent the degradation of p53. ekb.eg This leads to an accumulation of p53 in the cell, which in turn activates downstream pathways responsible for cell cycle arrest and apoptosis. ekb.eg Experimental evidence supports this mechanism, as treatment of cancer cell lines with these compounds led to a significant increase in the levels of p53 and its downstream target, the cell cycle inhibitor p21. ekb.eg For example, compound 7b increased p53 and p21 levels by 3.86- and 1.78-fold, respectively, in MOLT4 leukemia cells. ekb.eg

Another distinct mechanism of action has been identified for an N-(2-chlorobenzyl)-substituted hydroxamate, an analog which acts as an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS). rsc.org This enzyme is a key component of the non-mevalonate pathway for isoprenoid biosynthesis, which is essential in many bacteria but absent in humans, making it an attractive target for antimicrobial agents. The inhibition of DXS by this compound, with an IC50 value of 1.0 μM, directly disrupts a critical metabolic pathway in susceptible bacteria like Haemophilus influenzae. rsc.org

Preclinical Pharmacological Evaluation in Non-Human Models

The preclinical assessment of this compound analogs in non-human models is a critical step in evaluating their therapeutic potential. This phase of research involves comprehensive studies to determine the efficacy of these compounds in various animal disease models and to characterize their pharmacokinetic profiles in living organisms.

Efficacy Studies in Animal Disease Models (e.g., antimycobacterial, antibacterial, anti-inflammatory, anticancer)

The therapeutic efficacy of this compound analogs and related pyridine derivatives has been investigated across a spectrum of diseases, including infectious, inflammatory, and neoplastic conditions.

Antimycobacterial and Antibacterial Activity

While extensive in vivo animal model data for this compound itself is limited in the provided sources, studies on structurally related analogs provide insights into their potential antimycobacterial and antibacterial efficacy.

Research into pyrazinamide (B1679903) derivatives, which share a core heterocyclic structure, has identified compounds with notable antimycobacterial properties. One such analog, 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide , demonstrated activity against Mycobacterium kansasii with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov This is particularly significant because M. kansasii is known to be naturally unsusceptible to the frontline antitubercular drug pyrazinamide. nih.gov The N-benzyl series of compounds, including this analog, generally showed antimycobacterial activity against M. tuberculosis H37Rv comparable to pyrazinamide (MICs in the range of 12.5-25 μg/mL). nih.gov

In the realm of antibacterial research, various pyridine-based compounds have been evaluated, primarily through in vitro methods. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested for their antibacterial action. nih.gov Compounds 21b, 21d, 21e, and 21f from this series showed strong in vitro antibacterial activity against five Gram-positive bacteria, with performance similar to the antibiotic linezolid. nih.gov Similarly, synthesized pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have exhibited moderate in vitro antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine-containing compounds has been substantiated through various animal models. In a study using a carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, several benzothiazole (B30560) derivatives were assessed. The most pronounced anti-inflammatory effect was observed with compound 17c , which demonstrated a higher percentage reduction of edema at 1, 2, and 3 hours compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Anticancer Activity

The efficacy of pyridine-related analogs has been demonstrated in in vivo cancer models, particularly in human tumor xenografts in mice. These studies highlight the potential of these compounds to inhibit tumor growth at tolerated doses.

One study detailed the evaluation of HH-N25 , a novel nitrogen-substituted anthra[1,2-c] nih.govnih.govnih.govthiadiazole-6,11-dione derivative, in a human breast tumor xenograft model. nih.gov Administration of HH-N25 at a dose of 5 mg/kg body weight resulted in a progressive and significant inhibition of tumor growth, an effect that was comparable to the standard chemotherapy agent paclitaxel. nih.gov

Similarly, a novel triazole derivative, DAN94 , was tested in a mouse model with xenograft tumor implants. researchgate.net The study found that DAN94 successfully prevented tumor growth and was selective for cancer cells, showing minimal effects on non-cancer cells and no apparent toxicity to the animals. researchgate.net

Another compound, NSP-1047 , a potent MNK inhibitor, showed significant tumor suppression in acute myeloid leukemia (AML) xenograft models. acs.org It induced tumor regression at tolerated doses, both when used as a monotherapy and in combination with other anticancer agents like Ara-C or venetoclax. acs.org

Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, metabolism, excretion in rodents)

Pharmacokinetic studies are essential to understand how a potential drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). Several pyridine-based analogs have undergone such evaluations in rodent models.

The tissue distribution of a 3-methoxy-4-aminopyridine derivative was examined in mice using whole-body autoradiography after intravenous administration. nih.gov The study revealed that the compound rapidly crossed the blood-brain barrier and accumulated preferentially in the hippocampus, thalamic nuclei, and cortex. nih.gov High levels of radioactivity were also detected in the adrenal medulla and other cholinergically innervated secretory organs, providing insight into its distribution and potential sites of action. nih.gov

A detailed pharmacokinetic analysis of the anticancer compound HH-N25 was conducted in rats following a single intravenous dose of 3 mg/kg. nih.gov The results provided key parameters such as maximum serum concentration (Cmax), half-life (t1/2), and clearance (CL/f), indicating that the compound possesses properties suitable for in vivo therapeutic applications. nih.gov

Further studies on other analogs have focused on their metabolic stability. The anticancer compound NSP-1047 was reported to have excellent ADME and pharmacokinetic properties, with a highest non-severe toxic dose (HNSTD) of 750 mg/kg in rats and 200 mg/kg in Beagle dogs. acs.org Another potent PLK4 inhibitor, compound 8h , exhibited good plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min), suggesting a favorable metabolic profile.

Future Research Directions and Potential Scientific Applications

Design and Synthesis of Advanced N-(2-Chlorobenzyl)pyridin-3-amine Derivatives

The core structure of this compound serves as a promising starting point for medicinal chemistry campaigns. The rational design and synthesis of advanced derivatives can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Key strategies to achieve this include bioisosteric replacements and scaffold hopping.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a specific moiety with another that retains similar physical and chemical properties, leading to comparable biological activity. researchgate.net This strategy can be systematically applied to this compound to modulate its properties.

Similarly, the 2-chlorobenzyl group offers opportunities for modification. The chlorine atom can be repositioned on the phenyl ring or replaced with other halogen atoms (F, Br, I) or small electron-withdrawing groups (e.g., CF₃, CN) to fine-tune electronic and steric properties. The entire chlorobenzyl group could be replaced with other substituted benzyl (B1604629) groups or different aromatic or heteroaromatic systems to explore new binding interactions.

Table 1: Potential Bioisosteric Replacements for this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Pyridine (B92270) Ring | Pyrimidine (B1678525) Ring | Modulate basicity and hydrogen bonding pattern. |

| Benzonitrile | Mimic hydrogen bond acceptor properties, potentially improving target binding. researchgate.net | |

| 3-Azabicyclo[3.1.1]heptane | Introduce three-dimensionality, potentially improve solubility and metabolic stability. chemrxiv.orgresearchgate.net | |

| 2-Chloro Substituent | Fluorine (F) | Alter electronic properties and potentially block metabolic sites. |

| Trifluoromethyl (CF₃) | Increase lipophilicity and metabolic stability. | |

| Benzyl Group | Thienyl or Furanyl Group | Introduce different heteroaromatic interactions. |

Scaffold hopping is a powerful strategy in medicinal chemistry that aims to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. uniroma1.it This approach can lead to compounds with improved properties, such as enhanced selectivity or better intellectual property positions. uniroma1.itacs.org For this compound, scaffold hopping could involve replacing the central benzyl-pyridin-amine core with entirely different chemical scaffolds that maintain the spatial arrangement of key pharmacophoric features. Computational methods, such as pharmacophore modeling and virtual screening, are instrumental in identifying such novel scaffolds. tandfonline.comnih.gov

Hybridization strategies involve combining the structural features of this compound with pharmacophores from other known bioactive molecules. This could lead to hybrid compounds with dual or synergistic activities. For example, if the parent compound shows affinity for a particular kinase, it could be hybridized with a known hinge-binding motif to enhance potency and selectivity.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. This compound and its derivatives could be developed into valuable chemical probes. This would involve the synthesis of analogs functionalized with reporter tags, such as fluorescent dyes (e.g., fluorescein, rhodamine), biotin (B1667282) for affinity purification, or photo-affinity labels for covalent target identification.

These probes could be used in a variety of applications, including:

Target Identification and Validation: Biotinylated probes could be used to pull down the cellular targets of the parent compound, which can then be identified by mass spectrometry.

Cellular Imaging: Fluorescently labeled derivatives could be used to visualize the subcellular localization of the compound and its target(s) in living cells using advanced microscopy techniques.

Binding Kinetics: Probes can be used in techniques like Surface Plasmon Resonance (SPR) to study the binding kinetics of the compound to its target protein in real-time. nih.gov

Exploration in New Biological Targets and Disease Areas

The full biological activity spectrum of this compound is likely yet to be discovered. A systematic screening of this compound and a library of its derivatives against a wide array of biological targets could uncover novel therapeutic applications.

Potential target classes for screening include:

Kinases: The human kinome consists of over 500 enzymes that are key regulators of cellular processes and are implicated in numerous diseases, particularly cancer.

G-Protein Coupled Receptors (GPCRs): This is the largest family of cell surface receptors and the target of a significant portion of modern medicines.

Ion Channels: These are important targets for neurological, cardiovascular, and metabolic disorders.

Epigenetic Targets: Enzymes involved in modifying DNA and histones are increasingly recognized as important drug targets.

Unbiased phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, could also reveal unexpected activities and lead to the identification of novel mechanisms of action.

Advanced Computational Methodologies for Prediction and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. mdpi.com For this compound, these methods can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structures.

Guide Derivative Design: Molecular docking simulations can be used to predict how derivatives will bind to a specific target protein, allowing for the rational design of more potent and selective compounds.

Predict ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize which derivatives to synthesize and test. mdpi.com

By integrating computational approaches, the design-synthesis-test cycle can be significantly accelerated, reducing the time and cost of developing new drug candidates.

Integration with High-Throughput Screening Initiatives